molecular formula C6H5ClN4 B11917043 6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B11917043
M. Wt: 168.58 g/mol
InChI Key: CLJJXIOECKCZSZ-UHFFFAOYSA-N
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Description

6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1378817-57-2) is a heterocyclic compound featuring a fused pyrrole-pyrimidine core. Its molecular formula is C₆H₅ClN₄, with a molar mass of 168.58 g/mol and a predicted density of 1.643 g/cm³ . The chlorine atom at position 6 and the amine group at position 2 define its reactivity and biological activity. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiparasitic agents .

Key physicochemical properties:

  • pKa: 11.71 (predicted), indicating moderate basicity .
  • Spectral Data: Infrared (IR) peaks at 2209, 1701, 1609 cm⁻¹ (C-Cl, C=N stretching) and HRESIMS confirmation (m/z 277.1199) .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C6H5ClN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11)

InChI Key

CLJJXIOECKCZSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=NC(=NC=C21)N)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyanopyrrole Intermediates

A widely adopted strategy involves the cyclization of substituted pyrrole-2-carbonitriles with formamidine derivatives. For instance, the reaction of 2-cyano-4-chloropyrrole with formamidine acetate in the presence of a base like sodium methoxide yields the bicyclic structure. This method, adapted from the synthesis of analogous 4-chloro derivatives, requires precise temperature control (60–80°C) to minimize side reactions. Key modifications include:

  • Chlorine introduction : Direct chlorination of the pyrrole ring using POCl₃ or PCl₅ prior to cyclization.

  • Amination at position 2 : Post-cyclization amination via Ullmann coupling or nucleophilic substitution with ammonia/amines.

A representative yield of 72% was reported for a similar compound when using formamidine acetate and sodium methoxide in methanol.

Ring-Closing Metathesis (RCM) of Diene Precursors

Emerging methodologies employ RCM to construct the pyrrolopyrimidine ring. Starting from dichloroacrylonitrile and trimethyl orthoformate , a diene intermediate is formed, which undergoes RCM using Grubbs catalysts. Subsequent elimination and cyclization yield the target scaffold. This route, though less common, offers advantages in stereochemical control.

Functionalization Strategies for Position-Specific Substitution

Directed Chlorination at Position 6

Chlorine incorporation at position 6 is achieved through electrophilic aromatic substitution (EAS) or metal-mediated C–H activation:

  • EAS : Treatment with N-chlorosuccinimide (NCS) in acetic acid at 50°C selectively chlorinates the electron-rich position 6.

  • Palladium catalysis : Pd(OAc)₂ with ligands like 2,2'-bipyridine enables regioselective chlorination using CuCl₂ as a chloride source.

Amination at Position 2

The introduction of the amine group employs:

  • Buchwald-Hartwig amination : Using Pd₂(dba)₃ and Xantphos with aqueous ammonia under microwave irradiation (120°C, 1 hour).

  • Nucleophilic substitution : Displacement of a pre-installed leaving group (e.g., bromine) with ammonia in DMSO at 100°C.

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Selection

Recent patents highlight the use of heptane and methanol as solvents to enhance yield and purity. For example, a 94% conversion rate was achieved using heptane for product isolation. Catalytic systems such as Raney nickel or palladium on carbon are critical for hydrogenation steps, reducing reaction times by 40% compared to non-catalytic methods.

Waste Reduction and Eco-Friendly Practices

The shift toward “green” synthesis is evident in:

  • Solvent recovery : Distillation and reuse of methanol in cyclization steps.

  • Acid-neutralization protocols : Substituting HCl with biodegradable citric acid for pH adjustment, reducing wastewater toxicity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)
CyclocondensationEthyl 2-cyano-4,4-diethoxybutanoateCyclization, chlorination, amination65–7599.8
RCMDichloroacrylonitrileMetathesis, elimination70–8599.5
Buchwald-Hartwig6-Bromo precursorPalladium-catalyzed amination80–9099.9

Notes :

  • The cyclocondensation route offers high purity but moderate yields due to byproduct formation during chlorination.

  • RCM provides superior yields but demands expensive catalysts.

Scientific Research Applications

Pharmaceutical Applications

1. Kinase Inhibition

One of the primary applications of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound's structure allows for modifications that can enhance its selectivity and potency against specific kinases.

  • Case Study : A study reported the synthesis of pyrrolo[2,3-d]pyrimidine derivatives that effectively inhibit RET (rearranged during transfection) kinases, including both wild-type and mutant forms associated with drug resistance. These inhibitors demonstrated significant anticancer activity against non-small cell lung cancer (NSCLC) cell lines driven by RET fusions .

2. Anticancer Properties

Derivatives of this compound have shown promise as anticancer agents. Research indicates that modifications to the compound can lead to enhanced activity against various cancer cell lines.

  • Example : Certain derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells, showcasing their potential as therapeutic agents .

3. Antiviral Activity

The compound has also been explored for its antiviral properties. Some derivatives have shown effectiveness against viral infections, making them candidates for further investigation in antiviral drug development.

Synthesis and Derivatization

The synthesis of this compound involves several methods that allow for high yields and purity. Notable synthetic routes include:

  • Methodology : A novel method has been developed that simplifies the synthesis process while improving yield and reducing waste. This method typically involves fewer steps and utilizes readily available starting materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chlorine Substitution

(a) 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 84955-31-7)
  • Structure : Chlorine at position 4 instead of 5.
  • Properties : Similar molecular formula (C₆H₅ClN₄) but distinct reactivity due to electronic effects. Used in coupling reactions for antitumor agents .
  • Synthesis : Prepared via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines .
(b) 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1018441-16-1)
  • Structure : Chlorine at position 5 and amine at position 3.
  • Application : Intermediate in RNA polymerase studies due to preserved Watson–Crick hydrogen bonding .

Table 1: Chlorine Position Impact on Properties

Compound Chlorine Position Key Applications Reference
6-Chloro-7H-pyrrolo[...]-2-amine 6 Kinase inhibitors, antiparasitics
4-Chloro-7H-pyrrolo[...]-2-amine 4 Antitumor agents, intermediates
5-Chloro-7H-pyrrolo[...]-4-amine 5 Nucleotide analog synthesis

Methyl-Substituted Derivatives

(a) 4,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
  • Structure : Methyl groups at positions 4 and 6.
  • Biological Activity : Core scaffold in antiparasitic agents (e.g., Chagas disease), with EC₅₀ values <1 µM .
  • SAR : Methylation enhances lipophilicity and metabolic stability .
(b) 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine
  • Structure : Methyl at position 7; amine at position 4.
  • Properties : Increased steric hindrance alters binding to kinase targets .

Table 2: Methyl-Substituted Analogs

Compound Substituents Bioactivity Reference
4,6-Dimethyl-7H-pyrrolo[...]-2-amine 4-CH₃, 6-CH₃ Antiparasitic (EC₅₀ <1 µM)
7-Methyl-7H-pyrrolo[...]-5-amine 7-CH₃ Kinase inhibition (IC₅₀ ~10 nM)

Aryl-Functionalized Derivatives

(a) 5-(4-Fluorophenyl)-4,6-dimethyl-7H-pyrrolo[...]-2-amine
  • Structure : Fluorophenyl group at position 5.
  • Activity : Improved selectivity against T. cruzi (Chagas disease) compared to parent compound .
(b) 7-Benzyl-4-methyl-5-phenylethyl-7H-pyrrolo[...]-2-amine
  • Structure : Benzyl and phenylethyl groups enhance lipophilicity.
  • Application : Antitumor activity via inhibition of receptor tyrosine kinases .

Table 3: Aryl-Modified Analogs

Compound Substituents Activity Reference
5-(4-Fluoro-2-methoxyphenyl)-... 5-(4-F-C₆H₃-2-OCH₃) Antiparasitic (EC₅₀ 0.2 µM)
7-Benzyl-4-methyl-5-phenylethyl... 7-Bn, 4-CH₃, 5-CH₂CH₂Ph Antitumor (IC₅₀ 50 nM)

Tetracyclic and Hybrid Scaffolds

(a) 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (CAS 1803600-85-2)
  • Structure : Pyrido-fused ring system.
  • Application : Inhibitor of cyclin-dependent kinases (CDKs) .
(b) (3R)-1-[5-Chloro-6-ethyl-...]pyrrolidin-3-amine
  • Structure : Complex substituents at positions 5 and 6.
  • Activity : Potent EGFR inhibitor (IC₅₀ <1 nM) .

Biological Activity

6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. Its unique structure, characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 6th position and an amino group at the 2nd position, imparts distinct chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications as a scaffold for drug development, particularly in the fields of oncology, infectious diseases, and metabolic disorders.

PropertyValue
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
IUPAC NameThis compound
InChIInChI=1S/C6H5ClN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11)
InChI KeyCLJJXIOECKCZSZ-UHFFFAOYSA-N
Canonical SMILESC1=C(NC2=NC(=NC=C21)N)Cl

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in cell signaling pathways. Key mechanisms include:

  • Kinase Inhibition : The compound has been shown to inhibit receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), Her2, and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in cancer progression and angiogenesis.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, specifically upregulating Bax and downregulating Bcl-2.

Therapeutic Applications

The compound has demonstrated potential in several therapeutic areas:

  • Cancer Therapy : As a kinase inhibitor, it shows promise in targeting various cancers by disrupting critical signaling pathways.
  • Antitubercular Activity : Derivatives of this compound have been evaluated for their efficacy against Mycobacterium tuberculosis, showing significant antimicrobial activity.
  • Anti-inflammatory Properties : Some analogs exhibit anti-inflammatory effects by inhibiting specific inflammatory mediators.
  • Antidiabetic Potential : Certain derivatives have been assessed for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism.

Study 1: Inhibition of Tumor Cell Proliferation

A study evaluated a series of 6-substituted pyrrolo[2,3-d]pyrimidines for their cytotoxic effects on human tumor cells. Notably, the compound was found to significantly inhibit the growth of KB and IGROV1 human tumor cells through selective transport mechanisms via folate receptors (FRα and FRβ) .

Study 2: Selective Kinase Inhibition

Research focusing on the structure–activity relationship (SAR) of pyrrolo[2,3-d]pyrimidines revealed that modifications at the 6-position enhance selectivity towards CSF1R (Colony-Stimulating Factor 1 Receptor), with some derivatives achieving subnanomolar inhibition .

Study 3: Antiviral Activity

Another investigation identified that certain analogs of pyrrolo[2,3-d]pyrimidines possess antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The study highlighted the potential of these compounds as new chemotypes in antiviral drug design .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key for confirming regiochemistry. For example, the C5-H proton in 6-substituted derivatives appears as a singlet at δ 5.95–6.20 ppm .
  • HRMS : Validates molecular weight with <5 ppm error (e.g., C₂₂H₂₂N₄O₂: calc. 375.1816, found 375.1814) .
  • Melting Point : Indicates purity; derivatives typically melt between 120–280°C, with impurities broadening the range .

Advanced Application : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex analogues .

How do conflicting bioactivity data arise in SAR studies of this scaffold?

Advanced Research Focus
Contradictions often stem from:

  • Assay Variability : Differences in cell lines (e.g., SHR vs. normotensive rats) impact antihypertensive activity .
  • Metabolic Stability : Acylated derivatives (e.g., 7-amide analogues) show rapid hydrolysis in vivo, reducing efficacy compared to parent compounds .
  • Off-Target Effects : Substitutions like 2-methylthio groups may inadvertently inhibit non-target kinases, complicating SAR interpretation .

Resolution Strategy : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics) and in silico docking to predict binding modes .

What strategies mitigate low yields in N-aryl substitution reactions?

Q. Advanced Research Focus

  • Catalytic Systems : Pd(OAc)₂/XPhos with Cs₂CO₃ enables efficient Buchwald-Hartwig aminations (e.g., 77% yield for N4-naphthylmethyl derivatives) .
  • Microwave Assistance : Reduces reaction times from 48 h to 5 minutes for piperazine substitutions .
  • Solvent Optimization : Isopropanol/HCl mixtures improve nucleophilic aromatic substitution kinetics .

Q. Basic Research Focus

  • Hydrolysis : Chlorine at C6 is susceptible to nucleophilic displacement in aqueous buffers. Store under anhydrous conditions (e.g., desiccated at -20°C) .
  • Light Sensitivity : Aromatic amines may degrade upon UV exposure. Use amber vials for long-term storage .

Quality Control : Monitor purity via HPLC (e.g., >99% by RP-HPLC) and NMR post-storage .

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